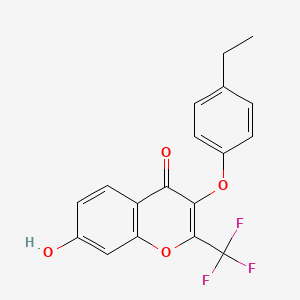

3-(4-Ethylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one

Description

3-(4-Ethylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one is a synthetic chromen-4-one derivative characterized by a trifluoromethyl group at position 2 and a 4-ethylphenoxy substituent at position 2. Its molecular formula is C₁₈H₁₃F₃O₄, with an approximate molecular weight of 350.3 g/mol . The trifluoromethyl group contributes to enhanced metabolic stability and electron-withdrawing effects, while the 4-ethylphenoxy moiety introduces moderate lipophilicity, influencing membrane permeability and binding interactions .

Properties

IUPAC Name |

3-(4-ethylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F3O4/c1-2-10-3-6-12(7-4-10)24-16-15(23)13-8-5-11(22)9-14(13)25-17(16)18(19,20)21/h3-9,22H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXRCWQQJNIVXSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Ethylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one typically involves multiple steps, starting with the preparation of the chromen-4-one core One common approach is the Knoevenagel condensation reaction, which involves the condensation of a suitable aldehyde with a phenolic compound in the presence of a base

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors, which can enhance the efficiency and yield of the reactions. Additionally, the use of catalysts and optimized reaction conditions can help reduce the production costs and improve the overall sustainability of the process.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Ethylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: The oxidation of the compound can lead to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can produce hydroxylated or deoxygenated derivatives.

Scientific Research Applications

3-(4-Ethylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one has shown promise in several scientific research applications:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It has been studied for its potential biological activities, such as antioxidant and anti-inflammatory properties.

Medicine: The compound's unique structure makes it a candidate for drug development, particularly in the treatment of diseases related to oxidative stress and inflammation.

Industry: Its applications in the chemical industry include the development of new materials and catalysts.

Mechanism of Action

The mechanism by which 3-(4-Ethylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one exerts its effects involves its interaction with molecular targets and pathways. The compound's trifluoromethyl group and hydroxy group play crucial roles in its biological activity. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively, while the hydroxy group can participate in hydrogen bonding and other interactions with biological targets.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Chromen-4-one Derivatives

Key Findings from Comparative Studies

Trifluoromethyl vs. Methyl at Position 2: The trifluoromethyl group in the target compound and derivatives (e.g., ) enhances metabolic stability and electron-withdrawing effects compared to methyl-substituted analogs (e.g., ). Methyl-substituted compounds exhibit lower molecular weights and reduced hydrophobicity, which may improve aqueous solubility but shorten half-life .

Substituent Effects at Position 3: 4-Ethylphenoxy (target compound): Balances lipophilicity and steric bulk, favoring membrane penetration without excessive hydrophobicity . 4-Fluorophenyl (): Introduces polarity via fluorine’s electronegativity, enhancing hydrogen bonding with biological targets. 4-Methoxyphenyl (): Methoxy groups improve solubility via hydrogen bonding but may reduce potency due to electron donation.

Biological Activity Correlations :

- Compounds with trifluoromethyl groups (e.g., target compound, ) are associated with antioxidant and enzyme-inhibitory activities, as seen in analogs like 7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-chromen-4-one, which reduced dyslipidemia in vivo via Nrf2 modulation .

- Ethyl or fluorine substituents (e.g., ) are linked to improved pharmacokinetic profiles, while chlorinated derivatives () may face toxicity challenges.

Physicochemical and Pharmacokinetic Properties

- pKa and Solubility: The target compound’s ethylphenoxy group likely confers a pKa closer to physiological pH (~6.5–7.0), enhancing bioavailability compared to chlorinated derivatives (pKa ~6.66 ). Methoxy-substituted analogs () exhibit higher solubility due to polar interactions but may require formulation adjustments for optimal delivery.

- Metabolic Stability :

- Trifluoromethyl groups resist oxidative metabolism, prolonging half-life compared to methyl or hydrogen substituents .

Biological Activity

3-(4-Ethylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one, with the CAS number 459419-21-7, is a synthetic compound belonging to the chromone family. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The structure of this compound includes a trifluoromethyl group, which is known to enhance lipophilicity and biological activity.

Chemical Structure and Properties

The molecular formula for this compound is . The presence of both hydroxy and trifluoromethyl groups contributes to its unique chemical behavior and interaction with biological systems.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | |

| Molecular Weight | 350.29 g/mol |

| Solubility | Soluble in organic solvents |

Biological Activities

Research indicates that this compound exhibits various biological activities:

1. Antioxidant Activity

Studies have demonstrated that this compound possesses significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cellular models. The hydroxy group plays a crucial role in this mechanism by donating hydrogen atoms to free radicals, thereby stabilizing them.

2. Anti-inflammatory Effects

The compound has been shown to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases. Its ability to modulate inflammatory pathways makes it a candidate for further research in chronic inflammation conditions.

3. Anticancer Potential

Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells:

- Cell Membrane Penetration: The trifluoromethyl group enhances lipophilicity, facilitating better membrane penetration.

- Enzyme Inhibition: It may inhibit certain enzymes involved in oxidative stress and inflammation.

- Gene Expression Modulation: The compound could influence the expression of genes related to antioxidant defenses and inflammatory responses.

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

Case Study 1: Antioxidant Activity Assessment

In vitro assays demonstrated that treatment with varying concentrations of the compound led to a dose-dependent decrease in reactive oxygen species (ROS) levels in human fibroblast cells.

Case Study 2: Anti-inflammatory Study

In a murine model of acute inflammation, administration of this compound resulted in significant reductions in edema and inflammatory markers compared to control groups.

Case Study 3: Anticancer Research

A study involving breast cancer cell lines showed that the compound induced apoptosis at IC50 values lower than those observed for standard chemotherapeutic agents, indicating its potential as an adjunct therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.